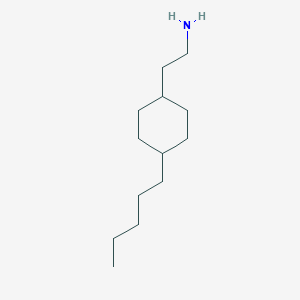
2-((1s,4r)-4-Pentylcyclohexyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1s,4r)-4-Pentylcyclohexyl)ethanamine is an organic compound belonging to the class of amines It features a cyclohexyl ring substituted with a pentyl group and an ethylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1s,4r)-4-Pentylcyclohexyl)ethanamine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with 1-bromopentane to form 4-pentylcyclohexylamine. This intermediate is then subjected to reductive amination with ethylamine to yield the final product. The reaction conditions typically involve the use of a reducing agent such as sodium cyanoborohydride in an appropriate solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents used in the reactions would be chosen to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1s,4r)-4-Pentylcyclohexyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or neutral medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
2-((1s,4r)-4-Pentylcyclohexyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((1s,4r)-4-Pentylcyclohexyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group.
4-Pentylcyclohexylamine: Lacks the ethylamine chain but shares the cyclohexyl and pentyl groups.
Phenethylamine: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
2-((1s,4r)-4-Pentylcyclohexyl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a cyclohexyl ring and an ethylamine chain allows for diverse interactions and applications, setting it apart from similar compounds .
Eigenschaften
Molekularformel |
C13H27N |
|---|---|
Molekulargewicht |
197.36 g/mol |
IUPAC-Name |
2-(4-pentylcyclohexyl)ethanamine |
InChI |
InChI=1S/C13H27N/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h12-13H,2-11,14H2,1H3 |
InChI-Schlüssel |
HYNOGHNXFGTCAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















